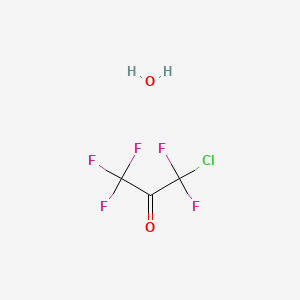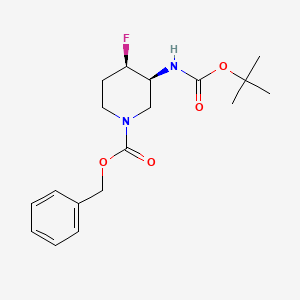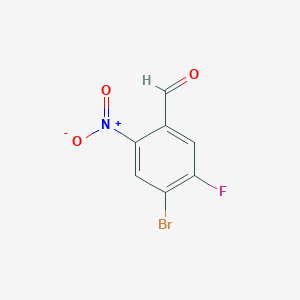
4-溴-5-氟-2-硝基苯甲醛
描述
4-Bromo-5-fluoro-2-nitrobenzaldehyde is a chemical compound with the molecular formula C7H3BrFNO2. It is a colorless solid that is soluble in organic solvents. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It has been used in the synthesis of a variety of compounds, including dyes, pharmaceuticals, and other organic compounds.
科学研究应用
2-氨基亚苄叉衍生物的高立体选择性合成4-溴-5-氟-2-硝基苯甲醛参与2-氨基亚苄叉衍生物的立体选择性合成。此过程采用一锅三组分法,将2-卤代苯甲醛与活性亚甲基化合物和仲环胺相结合。该方法具有很高的立体选择性和52-88%的产率(Xu et al., 2014)。
结构和键合特性源自4-溴-5-氟-2-硝基苯甲醛的分子(E)-4-溴-N'-(2-硝基亚苄叉)苯甲酰肼表现出独特的结构,其中两个苯环之间的二面角很小,表明几乎呈平面排列。此结构通过分子间N—H⋯O氢键稳定,在晶体中形成链(Zhang et al., 2009)。
溴化特异性和产物多样性对相关化合物2-硝基苯甲醛的溴化进行了研究,揭示了一种复杂的产物分布,其中包括各种单溴代和二溴代产物,包括4-溴-2-硝基苯甲醛。这展示了该化学物质的反应性和溴化反应中所需的专一性(Cummings & Söderberg, 2014)。
PET成像中放射性氟化的潜力类似化合物4,5-双(丁氧基)-2-硝基苯甲醛的氟-18标记衍生物被合成,用作合成PET成像放射性药物的原料。这些衍生物突出了卤代苯甲醛在医学影像技术中的潜力(Orlovskaja et al., 2016)。
晶体学和振动光谱涉及2-氟-4-溴苯甲醛(一种相关化合物)的研究突出了分子结构分析的精确性,整合了X射线衍射和振动光谱。此分析对于了解此类卤代化合物的结构和电子性质至关重要(Tursun et al., 2015)。
安全和危害
The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
作用机制
Target of Action
It is known that nitrobenzaldehydes are often used in the synthesis of various organic compounds , suggesting that their targets could be diverse depending on the specific reactions they are involved in.
Mode of Action
The mode of action of 4-Bromo-5-fluoro-2-nitrobenzaldehyde is likely to involve nucleophilic substitution and oxidation reactions . In these reactions, the compound can act as an electrophile, reacting with nucleophiles in the system. The bromine, fluorine, and nitro groups on the benzaldehyde ring can influence the reactivity of the compound, potentially enhancing its electrophilic nature .
Biochemical Pathways
Given its potential use in the synthesis of various organic compounds , it could be involved in a wide range of biochemical pathways, depending on the specific compounds it is used to synthesize.
Pharmacokinetics
The compound’s molecular weight (2480060 g/mol) suggests that it could potentially be absorbed and distributed in the body. The presence of the bromine, fluorine, and nitro groups could also influence its metabolism and excretion .
Result of Action
Given its potential use in the synthesis of various organic compounds , its effects could vary widely depending on the specific reactions it is involved in and the compounds it is used to synthesize.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-5-fluoro-2-nitrobenzaldehyde. For instance, the compound’s reactivity could be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment . Additionally, the compound’s stability could be affected by storage conditions .
生化分析
Biochemical Properties
4-Bromo-5-fluoro-2-nitrobenzaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. It can participate in various chemical reactions, including condensation to form Schiff bases . The compound interacts with enzymes, proteins, and other biomolecules through its functional groups. For example, the nitro group can increase the compound’s polarity, impacting its solubility in various solvents . These interactions are crucial for understanding the compound’s behavior in biochemical systems.
Molecular Mechanism
The molecular mechanism of 4-Bromo-5-fluoro-2-nitrobenzaldehyde involves its interactions at the molecular level. The compound can participate in free radical reactions, nucleophilic substitution, and oxidation . These reactions are facilitated by the presence of the bromine and nitro groups on the benzene ring, which significantly influence the electronic and steric properties of the molecule . These interactions can lead to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-5-fluoro-2-nitrobenzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Long-term effects on cellular function observed in in vitro or in vivo studies can provide insights into the compound’s behavior over extended periods.
Dosage Effects in Animal Models
The effects of 4-Bromo-5-fluoro-2-nitrobenzaldehyde can vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, with toxic or adverse effects observed at high doses . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
4-Bromo-5-fluoro-2-nitrobenzaldehyde is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in biochemical systems and its potential impact on metabolic processes.
Transport and Distribution
The transport and distribution of 4-Bromo-5-fluoro-2-nitrobenzaldehyde within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation can affect its activity and function, making it important to study these aspects in detail.
Subcellular Localization
The subcellular localization of 4-Bromo-5-fluoro-2-nitrobenzaldehyde can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its role in cellular processes.
属性
IUPAC Name |
4-bromo-5-fluoro-2-nitrobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSVJBVDPZARKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid](/img/structure/B3034648.png)
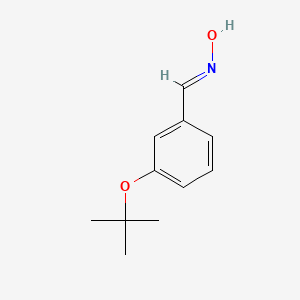
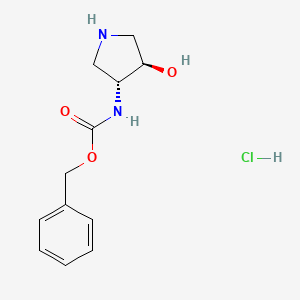
![6-amino-2-(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B3034653.png)
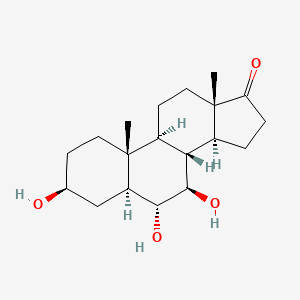
![6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3034655.png)
![2-[(2,6-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3034656.png)


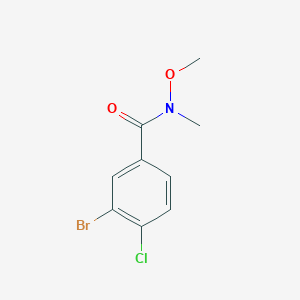
![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B3034662.png)
